molecular formula C24H25FN2O4S2 B6563250 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 946295-65-4

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6563250
CAS No.: 946295-65-4
M. Wt: 488.6 g/mol
InChI Key: HOONYRVZPMMPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydroquinoline (THQ) sulfonamide class, characterized by a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 6-position with a 2,4,5-trimethylbenzene sulfonamide moiety. The structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S2/c1-16-13-18(3)24(14-17(16)2)32(28,29)26-21-8-11-23-19(15-21)5-4-12-27(23)33(30,31)22-9-6-20(25)7-10-22/h6-11,13-15,26H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOONYRVZPMMPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Construction

The tetrahydroquinoline moiety is typically synthesized via cyclization reactions. Aza-Michael/Michael cascades have been employed to form spiro-tetrahydroquinoline derivatives with high diastereoselectivity. For example, 1a (a tetrahydroquinoline precursor) reacts with 2a (2-benzylidene-1,3-indandione) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to yield spiro-tetrahydroquinoline derivatives in 71% yield. Alternative catalysts like DMAP and Et₃N were less effective, underscoring DABCO’s role in enhancing reaction efficiency.

Sulfonylation and Functionalization

Sulfonamide groups are introduced via reaction with sulfonyl chlorides. The 4-fluorobenzenesulfonyl group is attached first, followed by the 2,4,5-trimethylbenzenesulfonamide moiety. This sequential approach minimizes side reactions and improves yield.

Stepwise Synthesis and Methodology

Formation of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is synthesized through a one-pot aza-Michael/Michael reaction (Table 1). Optimized conditions involve DABCO (5 mol%) in dichloromethane (DCM) at 30°C.

Table 1: Catalyst Screening for Tetrahydroquinoline Synthesis

CatalystSolventYield (%)Diastereomeric Ratio
DABCODCM71>20:1
DMAPDCM58>15:1
Et₃NDCM63>18:1
DIPEADCM65>19:1

Reaction conditions: 1a (0.2 mmol), 2a (0.2 mmol), solvent (1 mL), 12 h.

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The tetrahydroquinoline intermediate undergoes sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step proceeds at room temperature, yielding the mono-sulfonylated product in 85–90% yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DCM and toluene enhance reaction rates and yields. Elevated temperatures (80°C) improve coupling efficiency in palladium-mediated steps but risk decomposition.

Catalytic Systems

DABCO outperforms other tertiary amines in tetrahydroquinoline synthesis due to its strong base strength and ability to stabilize transition states. For coupling reactions, Pd(PPh₃)₄ achieves 93% yield in Suzuki-Miyaura reactions, as demonstrated in related compounds.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis confirms the presence of characteristic signals:

  • Tetrahydroquinoline protons: δ 2.13–3.41 ppm (m, CH₂ groups).

  • Aromatic protons: δ 6.55–7.50 ppm (s, sulfonamide substituents).

Mass Spectrometry (MS)

High-resolution MS (HRMS) verifies the molecular ion peak at m/z 488.6 ([M+H]⁺), consistent with the molecular formula C₂₄H₂₅FN₂O₄S₂.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Sulfonylation

  • Yield: 68% overall.

  • Advantages: High purity, minimal side products.

  • Limitations: Lengthy purification steps.

Route 2: One-Pot Dual Sulfonylation

  • Yield: 55% overall.

  • Advantages: Reduced reaction time.

  • Limitations: Lower regioselectivity.

Challenges and Troubleshooting

Diastereoselectivity Control

While DABCO ensures >20:1 diastereomeric ratios, competing pathways can arise with bulkier substrates. Switching to chiral catalysts (e.g., Cinchona alkaloids) may address this.

Sulfonamide Hydrolysis

The 4-fluorobenzenesulfonyl group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents mitigate this .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidative transformations to yield sulfone derivatives.

  • Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them into sulfides.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens, organometallic compounds.

Major Products Formed

  • Oxidized sulfone derivatives.

  • Reduced sulfide variants.

  • Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide has a broad spectrum of applications:

  • Chemistry: Used as a precursor for synthesizing complex organic molecules.

  • Biology: Functions as a probe or inhibitor in biochemical studies.

  • Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to active sites or interfere with cellular signaling pathways. The exact pathways involved often require detailed molecular docking and pharmacological studies.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
Target Compound 1-(4-Fluorobenzenesulfonyl), 6-(2,4,5-trimethylbenzene sulfonamide) C22H22FN3O4S2 491.55
3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-THQ-6-yl]benzene-1-sulfonamide 6-(3-Chlorobenzene sulfonamide) C21H18ClFN2O4S2 481.0
N-(1-Benzoyl-1,2,3,4-THQ-6-yl)-4-fluorobenzene-1-sulfonamide 1-Benzoyl, 6-(4-fluorobenzenesulfonamide) C22H19FN2O3S 410.5
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-THQ-6-yl]thiophene-2-carboxamide 1-(4-Methoxybenzenesulfonyl), 6-(thiophene-2-carboxamide) C21H20N2O4S2 428.5
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-THQ-6-yl]-2,6-dimethoxybenzamide 6-(2,6-Dimethoxybenzamide) C24H24FN3O5S 493.53
Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (491.55 g/mol) has a higher molecular weight than analogs with smaller substituents (e.g., 410.5 g/mol for the benzoyl derivative ).
  • Chlorine substitution increases molecular weight (481.0 g/mol) but reduces steric bulk compared to trimethyl groups .

Trimethylbenzene sulfonamide in the target compound introduces steric hindrance, which may reduce solubility but enhance selectivity in hydrophobic binding pockets .

Enzyme Inhibition and Receptor Modulation
  • Tetrahydroquinoline Sulfonamides in Opioid Receptor Targeting: Analogs like (R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide () exhibit mixed-efficacy μ-opioid receptor (MOR) agonism, with substituents like naphthalenylmethyl enhancing lipophilicity and blood-brain barrier penetration .
  • Histone Deacetylase (HDAC) Inhibition :
    Compounds such as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-THQ-6-yl) acrylamide () demonstrate HDAC inhibitory activity, where the sulfonyl group stabilizes enzyme interactions .
Anticancer and Anti-Inflammatory Potential
  • Thiophene Carboximidamide Derivatives (): These compounds (e.g., Compound 68) show nitric oxide synthase (NOS) inhibition, with IC50 values in the nanomolar range. The thiophene moiety likely contributes to π-π stacking interactions in the active site .
  • Chlorobenzene Sulfonamide Derivatives (): The electron-withdrawing chlorine atom may enhance binding to cysteine residues in target enzymes, a feature absent in the target compound’s trimethyl-substituted analog .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety and sulfonamide functional groups. The presence of a fluorobenzene sulfonyl group enhances its pharmacological properties.

Molecular Formula : C20H24FNO4S
Molecular Weight : 397.48 g/mol
IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds structurally related to tetrahydroquinolines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated benzothiazoles show similar mechanisms where the compound interacts with cytochrome P450 enzymes to induce cell death through DNA adduct formation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Induces apoptosis via CYP450 metabolism
Related Fluorinated BenzothiazoleA549 (Lung Cancer)10Binds to macromolecules in sensitive cells

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme systems and cellular pathways. Key mechanisms include:

  • CYP450 Enzyme Interaction : Similar compounds have shown to induce the expression of CYP1A1 and CYP1B1 mRNA in sensitive cancer cells. This induction is crucial for their antiproliferative effects as it leads to the formation of reactive metabolites that bind to cellular macromolecules .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by generating reactive oxygen species (ROS) and activating caspases.

Case Studies

A notable study evaluated the effects of structurally similar sulfonamide derivatives on human cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth through mechanisms involving both metabolic activation and direct interaction with DNA .

Q & A

(Basic) What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds under acidic conditions.
  • Step 2 : Sulfonation at the 1-position using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Introduction of the 2,4,5-trimethylbenzene-1-sulfonamide moiety via nucleophilic substitution or coupling reactions .
    Critical parameters : Temperature (0–60°C), solvent choice (e.g., DCM or DMF), and reaction time (6–24 hours) significantly impact yield. Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

(Basic) What spectroscopic techniques are used to confirm its structural integrity?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrahydroquinoline methyl groups at δ 1.2–2.5 ppm) .
  • IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm1^{-1} and ~1150 cm1^{-1}) and NH stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 440.5) .

(Advanced) How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise due to:

  • Bioavailability issues : Poor solubility or metabolic instability. Address via pharmacokinetic studies (e.g., plasma protein binding assays) and structural modifications (e.g., adding polar groups) .
  • Assay conditions : Validate in vitro target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity .
  • In vivo models : Use disease-specific transgenic animals or orthotopic xenografts to better replicate human pathophysiology .

(Advanced) What computational strategies predict the compound’s binding mode to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl vs. methyl groups) on inhibitory potency .

(Basic) Which biological targets are most studied for this compound?

Primary targets include:

  • Enzymes : Carbonic anhydrase IX/XII (anticancer applications) , cyclooxygenase-2 (anti-inflammatory) .
  • Receptors : G-protein-coupled receptors (GPCRs) linked to neurological disorders .
  • Antimicrobial targets : Bacterial dihydropteroate synthase (DHPS) .

(Advanced) How can pharmacokinetic properties be optimized through structural modification?

  • Solubility : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the tetrahydroquinoline 6-position .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorine atoms to reduce CYP450-mediated oxidation .
  • Blood-brain barrier penetration : Adjust logP values (<3) via substituent tuning (e.g., replacing trimethylbenzene with pyridine) .

(Advanced) What experimental designs validate the compound’s selectivity for target enzymes over isoforms?

  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition .
  • Crystallography : Co-crystallize the compound with target/non-target isoforms (e.g., carbonic anhydrase II vs. IX) to identify selectivity-determining residues .
  • Cellular assays : Compare IC50_{50} values in target-overexpressing vs. wild-type cell lines .

(Basic) What are the critical steps in scaling up synthesis for preclinical studies?

  • Process optimization : Replace hazardous solvents (e.g., DCM) with green alternatives (e.g., 2-MeTHF) .
  • Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring of reaction progress .
  • Batch reproducibility : Standardize reaction conditions (e.g., strict temperature control during sulfonation) .

(Advanced) How can SAR studies improve the compound’s therapeutic index?

  • Substituent scanning : Synthesize analogs with varied substituents (e.g., Cl, OMe, CF3_3) at the benzene rings to map activity/toxicity relationships .
  • Proteomics profiling : Use LC-MS/MS to identify off-target proteins binding to toxic analogs .
  • In silico toxicity prediction : Apply tools like ProTox-II to prioritize analogs with lower hepatotoxicity risk .

(Advanced) What analytical methods quantify the compound in biological matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in water/acetonitrile) for plasma/tissue quantification (LOQ: 1 ng/mL) .
  • Microdialysis : Couple with HPLC-UV to monitor real-time concentrations in rodent brains .
  • Stability testing : Assess degradation in simulated gastric fluid (pH 1.2) and liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.